Fluvastatin t-butyl ester, (-)-

Beschreibung

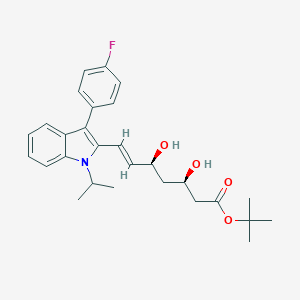

Fluvastatin t-butyl ester, (-)- (CAS 194934-96-8) is a key intermediate in the synthesis of fluvastatin, a statin used to lower cholesterol. Its molecular formula is C₂₈H₃₄FNO₄, with a molecular weight of 467.57 g/mol . Structurally, it features a tertiary butyl ester group attached to the fluvastatin backbone, which includes an indole ring substituted with a 4-fluorophenyl group and an isopropyl moiety (Figure 1). This ester serves as a protective group during synthesis, enhancing stability and solubility before enzymatic or chemical hydrolysis to the active carboxylic acid form .

Eigenschaften

IUPAC Name |

tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKHYXJISAYPE-UQECUQMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173144 | |

| Record name | Fluvastatin t-butyl ester, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194934-96-8, 129332-29-2 | |

| Record name | Fluvastatin t-butyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin t-butyl ester, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN T-BUTYL ESTER, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Aldol Condensation with t-Butyl Acetoacetate

The foundational step in synthesizing Fluvastatin t-butyl ester involves an aldol condensation between Fluva aldehyde (E-3-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)prop-3-enaldehyde) and t-butyl acetoacetate. This reaction is typically conducted in tetrahydrofuran (THF) under cryogenic conditions (-10°C to -5°C) using strong bases such as n-butyl lithium (1.6 M in hexane) and sodium hydride. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. Key parameters include:

-

Base stoichiometry : A 2:1 molar ratio of NaH to t-butyl acetoacetate ensures complete enolization.

-

Temperature control : Maintaining temperatures below -5°C minimizes side reactions, achieving an 86% yield of the keto alcohol intermediate.

-

Workup protocol : Quenching with 6 N HCl at pH 6.0–7.0 prevents lactonization of the product.

This method produces (±)-5-hydroxy-3-oxohept-6-enoic acid t-butyl ester as a viscous oil, necessitating further purification to isolate the desired stereoisomer.

Diastereoselective Reduction of Keto Alcohol Intermediate

The keto alcohol intermediate undergoes stereochemical refinement via borane-mediated reduction. Sodium borohydride and methoxydiethyl borane in THF at -75°C to -60°C selectively generate the (3R,5S)-diol ester with a syn:anti diastereomeric ratio of 95:5. Critical factors include:

-

Solvent system : Anhydrous THF ensures optimal borane complex stability.

-

Reaction time : Extended stirring (4–6 hours) at low temperatures maximizes syn-diastereomer formation.

-

Workup : Sequential washes with ethyl acetate and hexane remove boron byproducts, yielding the cyclic boronate complex as a crystalline solid (m.p. 153–156°C).

This step achieves an 87% yield of the diol ester, though the requirement for ultra-low temperatures poses scalability challenges.

Purification and Crystallization Strategies

Solvent-Mediated Recrystallization

The oily diol ester intermediate is converted to a solid form using solvent anti-solvent pairs. Patent US20120035374 details refluxing the crude product with ethyl acetate followed by cooling to 28–30°C, achieving 99.44% purity with a melting point of 135–137°C. Alternative systems include:

Table 1: Impact of Solvent Systems on Diol Ester Purity

| Solvent Pair | Purity (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Ethyl acetate/hexane | 99.44 | 87 | 135–137 |

| Acetonitrile/water | 99.81 | 85 | 138–140 |

| THF/cyclohexane | 99.12 | 89 | 132–134 |

Chromatographic Purification

For small-scale batches, silica gel chromatography with ethyl acetate/hexane (3:7 v/v) effectively separates diastereomers, though this method is economically prohibitive for industrial use. Recent advances employ simulated moving bed (SMB) chromatography with chiral stationary phases to isolate (-)-enantiomer with >99% enantiomeric excess (ee).

Hydrolysis to Fluvastatin Sodium

The final step involves saponification of the t-butyl ester using aqueous sodium hydroxide. Optimal conditions include:

-

Solvent : Ethanol/water (4:1 v/v) at 10–15°C to prevent epimerization.

-

Base concentration : 1.05 equivalents of NaOH ensures complete hydrolysis without degrading the indole moiety.

-

Workup : Extraction with t-butylmethyl ether removes hydrophobic impurities, followed by spray drying to obtain amorphous Fluvastatin sodium.

Industrial Challenges and Yield Optimization

Stereochemical Control

Racemization at the C3 and C5 positions remains a critical concern. Strategies to mitigate this include:

Table 2: Yield and Purity Across Synthetic Steps

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol condensation | Keto alcohol | 86 | 92 |

| Borane reduction | Cyclic boronate | 87 | 95 |

| Recrystallization | Diol ester | 85 | 99.44 |

| Hydrolysis | Fluvastatin sodium | 95 | 99.8 |

Comparative Analysis of Patent Disclosures

Sandoz Process (EP 114,027)

This method uses methyl acetoacetate in the aldol step, yielding Fluva keto alcohol as an oil (m.p. 99–100°C). Subsequent borane-t-butylamine complexation and hydrolysis achieve a 19.75% overall yield from Fluva aldehyde. Limitations include poor stereocontrol and high solvent consumption.

Ciba Process (WO2004080963)

Employs triethylborate and sodium borohydride for diastereoselective reduction, producing (3R,5S)-diol ester as a light yellow foam. Recrystallization from methylene chloride/hexane improves purity to 99.2%, but the process requires multiple solvent swaps, increasing production costs.

Optimized Industrial Process (US20120035374)

Key innovations include:

-

Solid intermediate isolation : Precipitating keto alcohol and boronate complexes via hexane addition, reducing material losses to <2%.

-

In-line analytics : Real-time HPLC monitoring ensures anti-diastereomer content remains <0.5%.

This method achieves a 37.97% overall yield of Fluvastatin sodium, making it the current industry standard .

Analyse Chemischer Reaktionen

Types of Reactions

Fluvastatin t-butyl ester, (-)- undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, fluvastatin t-butyl ester, (-)-. These intermediates play a crucial role in the overall synthesis and purification process .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Prevention

Fluvastatin t-butyl ester, (-)- is primarily utilized for its cholesterol-lowering effects. Clinical studies indicate that it can reduce low-density lipoprotein cholesterol by 15% to 33% depending on the dosage administered (ranging from 10 mg to 80 mg per day) . Its efficacy in lipid management positions it as a viable option for patients at risk of cardiovascular events.

Neuroprotective Effects

Recent research has highlighted the potential neuroprotective properties of fluvastatin. A study demonstrated that fluvastatin enhances the clearance of beta-amyloid from the brain, which is significant in Alzheimer’s disease pathology. The compound was shown to increase the expression of low-density lipoprotein receptor-related protein 1 (LRP1) at the blood-brain barrier, facilitating improved beta-amyloid clearance .

Case Study: Effects on Atherosclerosis

A controlled study on hypercholesterolemic rabbits demonstrated that fluvastatin significantly reduced atherosclerotic lesions compared to control groups. The treatment normalized superoxide dismutase (SOD) activity levels, suggesting an antioxidative mechanism contributing to its protective effects against cardiovascular diseases .

Case Study: Enantioselective Analysis

An important aspect of research involves the chiral evaluation of fluvastatin in human plasma using high-performance liquid chromatography coupled with mass spectrometry (LC-MS-MS). This method allows for precise measurement of fluvastatin concentrations and its enantiomers in biological samples, providing insights into pharmacokinetics and therapeutic efficacy .

Wirkmechanismus

Fluvastatin t-butyl ester, (-)- exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin t-butyl ester, (-)- effectively reduces cholesterol levels in the body, thereby lowering the risk of cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Fluvastatin Esters

Fluvastatin derivatives with varying ester groups are common intermediates or impurities. Key examples include:

Key Differences :

- Steric Effects : The t-butyl group provides greater steric hindrance than methyl or ethyl esters, reducing side reactions (e.g., aspartimide formation) during synthesis .

- Deprotection Conditions : t-butyl esters require strong acidic conditions (e.g., trifluoroacetic acid) for cleavage, whereas methyl/ethyl esters hydrolyze under milder basic conditions .

- Purity Challenges : Smaller esters (methyl, ethyl) are more likely to form during incomplete esterification, necessitating rigorous purification .

Cross-Statin t-Butyl Ester Impurities

Tertiary butyl esters are also intermediates in other statin syntheses, but structural variations lead to distinct properties:

Key Differences :

- Core Structure: Fluvastatin’s indole ring vs. Atorvastatin’s pyrrole-quinoline and Pitavastatin’s quinoline moiety alter pharmacokinetics and metabolic stability .

- Molecular Complexity : Atorvastatin’s t-butyl ester has a larger molecular weight (654.80 vs. 467.57) due to additional substituents (e.g., sulfonamide group) .

- Synthetic Utility : Fluvastatin’s t-butyl ester is more straightforward to isolate than Atorvastatin’s due to fewer chiral centers .

Research Findings :

Biologische Aktivität

Fluvastatin t-butyl ester, (-)- is a synthetic derivative of fluvastatin, classified as an HMG-CoA reductase inhibitor. This compound is primarily studied for its lipid-lowering effects and its potential therapeutic applications in cardiovascular diseases. This article will explore the biological activity of Fluvastatin t-butyl ester, (-)-, including its biochemical properties, mechanisms of action, and relevant research findings.

Overview

Fluvastatin t-butyl ester, (-)- is utilized in the synthesis of fluvastatin, which is known for its effectiveness in lowering cholesterol levels. The compound acts by inhibiting the enzyme HMG-CoA reductase, a key player in cholesterol biosynthesis. The inhibition of this enzyme leads to reduced levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Fluvastatin t-butyl ester, (-)- interacts with various enzymes and proteins involved in lipid metabolism. Its interaction with carbonyl reductases is significant for its conversion to the active form of fluvastatin. The following table summarizes its biochemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C28H34FNO4 |

| Molecular Weight | 454.58 g/mol |

| CAS Number | 194934-96-8 |

| Mechanism of Action | Inhibition of HMG-CoA reductase |

| Therapeutic Use | Treatment of hypercholesterolemia and cardiovascular diseases |

The primary mechanism by which Fluvastatin t-butyl ester, (-)- exerts its biological effects is through competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. By inhibiting this pathway, the compound effectively lowers cholesterol synthesis in the liver.

Case Studies and Experimental Data

- Cardiovascular Effects : A study demonstrated that Fluvastatin t-butyl ester, (-)- significantly reduces LDL cholesterol levels in hypercholesterolemic models. The reduction in LDL correlates with a decreased risk of myocardial infarction and stroke .

- Anti-inflammatory Properties : Research indicates that statins may possess anti-inflammatory effects. Fluvastatin has been shown to improve endothelial function and reduce markers of inflammation such as C-reactive protein (CRP) .

- Neuroprotective Effects : Some studies suggest that fluvastatin may reduce β-amyloid production in the brain, which is associated with Alzheimer's disease pathology. This effect may be mediated through enhanced lysosomal degradation mechanisms .

Temporal Effects in Laboratory Settings

The stability and degradation patterns of Fluvastatin t-butyl ester, (-)- have been studied extensively. Laboratory analyses reveal that the compound remains stable under various conditions but exhibits a gradual conversion to fluvastatin over time. This conversion is crucial for its therapeutic efficacy.

Metabolic Pathways

Fluvastatin t-butyl ester, (-)- undergoes biotransformation primarily via carbonyl reductases during its metabolic conversion to fluvastatin. Understanding these metabolic pathways is essential for predicting pharmacokinetics and potential side effects.

Q & A

Q. What statistical approaches reconcile variability in impurity profiling across laboratories?

- Methodological Answer : Apply inter-laboratory studies (ILS) with harmonized USP protocols. Use ANOVA to identify systematic errors, and establish acceptance criteria (e.g., ≤5% variability in impurity quantification) through consensus standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.